N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-methylbutanamide
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Overview
Description
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-methylbutanamide is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . This compound is characterized by the presence of a phenyl group substituted with a 3,4-dimethylphenyl carbonyl group and a 3-methylbutanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-methylbutanamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with 3-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-methylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)cyclohexanecarboxamide: Similar in structure but with a cyclohexane ring instead of the butanamide moiety.
N-(3,4-dimethylphenyl)acetamide: Contains an acetamide group instead of the butanamide group.
Uniqueness
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both a phenyl carbonyl group and a 3-methylbutanamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound .
Properties
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13(2)10-19(22)21-18-7-5-6-16(12-18)20(23)17-9-8-14(3)15(4)11-17/h5-9,11-13H,10H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNRBUDDYYSBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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